molecular formula C8H12O2 B14428499 3,5-Dimethylhexa-2,4-dienoic acid CAS No. 83612-62-8

3,5-Dimethylhexa-2,4-dienoic acid

Cat. No.: B14428499
CAS No.: 83612-62-8
M. Wt: 140.18 g/mol
InChI Key: XUNXHADHEIKFFH-UHFFFAOYSA-N
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Description

3,5-Dimethylhexa-2,4-dienoic acid is a chemical compound characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination, cyclization, and ring-opening reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhexa-2,4-dienoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions can yield halogenated dienes, while oxidation reactions may produce epoxides or hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

3,5-Dimethylhexa-2,4-dienoic acid serves as an intermediate in synthesizing more complex organic molecules. The conjugated diene structure makes it useful in developing materials with specific electronic properties.

Potential Therapeutic Applications

Research into the interactions of this compound with biological systems has revealed several key points:

  • It has been studied for its potential as a therapeutic agent.
  • It may have anti-inflammatory properties.
  • It may have anti-cancer properties.

Synthesis of 1,2-dioxolanes

This compound can be used in synthesizing 1,2-dioxolanes related to marine sponge metabolites . Ethyl 3,5-dimethylhexa-2,4-dienoate and its isomeric esters can be synthesized and characterized as model systems . These dienes are treated with mercury acetate followed by sodium borohydride demercuriation to produce unnatural analogs of natural products . A general method for synthesizing further analogs involves LDA-induced condensation of alkan-2-ones with ethyl 3-methylbut-2-eneoate to generate (2Z)-3,5-dimethyl-2,4-dienoic acids, which are then structurally modified .

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
Sorbic AcidCommonly used as a food preservative; less sterically hindered.
2-Hexenoic AcidContains one double bond; utilized in flavoring.
3-Methylcrotonic AcidSimilar chain length; involved in metabolic pathways.
4-Methylpentenoic AcidOne double bond; used in organic synthesis.

The specific arrangement of methyl groups and conjugated double bonds in this compound influences its reactivity and biological properties compared to these similar compounds.

Total Synthesis of (−)-Spirotryprostatin B

This compound is used in the total synthesis of (−)-Spirotryprostatin B . Carboxylic acid is coupled with 2-(triisopropylsilyloxy .

Preparation of Chiral Propargylester

Mechanism of Action

The mechanism of action of 3,5-Dimethylhexa-2,4-dienoic acid in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the diene system can stabilize carbocation intermediates through resonance, facilitating the addition of electrophiles . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at positions 3 and 5 can also affect the compound’s physical properties, such as its boiling and melting points.

Properties

CAS No.

83612-62-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,5-dimethylhexa-2,4-dienoic acid

InChI

InChI=1S/C8H12O2/c1-6(2)4-7(3)5-8(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

XUNXHADHEIKFFH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CC(=O)O)C)C

Origin of Product

United States

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